N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide” is a complex organic compound that features a combination of furan and thiophene rings
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Exploration as a candidate for therapeutic agents targeting specific biological pathways.
Industry
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan rings: Starting from simple precursors like furfural or furfuryl alcohol, the furan rings can be synthesized through cyclization reactions.
Introduction of the hydroxyethyl group: This can be achieved through reactions such as aldol condensation or Grignard reactions.
Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis or other cyclization methods.
Amide bond formation: The final step involves coupling the furan and thiophene derivatives through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to these molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)thiophene-3-carboxamide
- N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene-3-carboxamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide
Uniqueness
“N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide” is unique due to the presence of both furan and thiophene rings, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-14(11-4-7-21-9-11)16-10-15(18,12-3-6-19-8-12)13-2-1-5-20-13/h1-9,18H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBRBZWPIOGWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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